REACTION_CXSMILES
|
[C:1](=[C:4]([C:10]#[N:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:3])[CH3:2].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>C(O)C>[C:10]([C:4](=[C:1]([CH3:2])[CH:3]=[CH:14][N:15]([CH3:17])[CH3:16])[C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:11]
|
Name
|
|
Quantity
|
127.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)=C(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)=C(C=CN(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |